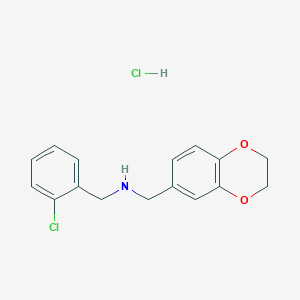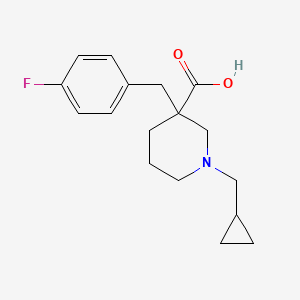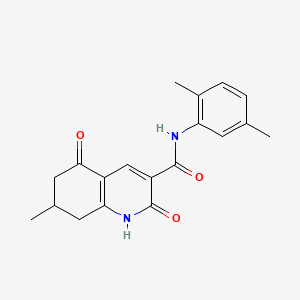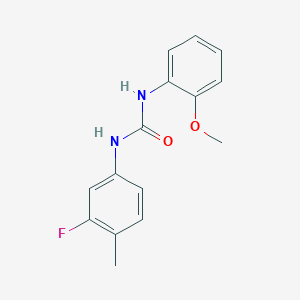
2-(4-fluorophenyl)-4-(2-propoxybenzoyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-fluorophenyl)-4-(2-propoxybenzoyl)morpholine, also known as FPM, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. FPM belongs to the class of morpholine derivatives, which have been extensively studied for their diverse pharmacological properties.
Mécanisme D'action
The exact mechanism of action of 2-(4-fluorophenyl)-4-(2-propoxybenzoyl)morpholine is not fully understood. However, it is believed to act as an agonist of the mu-opioid receptor, which is involved in the modulation of pain and reward pathways in the brain. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory activity.
Biochemical and Physiological Effects:
This compound has been shown to produce potent analgesic effects in animal models of acute and chronic pain. This compound has also been shown to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines and inhibiting the activation of NF-κB signaling pathway. This compound has also been investigated for its potential to induce apoptosis in cancer cells and inhibit tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-fluorophenyl)-4-(2-propoxybenzoyl)morpholine has several advantages over other opioid analgesics, including its high potency and selectivity for the mu-opioid receptor. This compound also exhibits a low potential for abuse and dependence, making it a promising candidate for the treatment of chronic pain. However, this compound has some limitations, including its poor solubility and stability, which may affect its bioavailability and therapeutic efficacy.
Orientations Futures
There are several future directions for the research on 2-(4-fluorophenyl)-4-(2-propoxybenzoyl)morpholine. One potential area of research is to optimize the synthesis of this compound to improve its yield and purity. Another area of research is to investigate the potential of this compound as a PET imaging agent for the detection of β-amyloid plaques in Alzheimer's disease. Further studies are also needed to elucidate the exact mechanism of action of this compound and to investigate its potential as a therapeutic agent for the treatment of cancer and other diseases.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising results in various scientific research applications, including medicinal chemistry, neuroscience, and drug discovery. This compound has been shown to exhibit potent analgesic, anti-inflammatory, and anti-tumor activities. This compound has several advantages over other opioid analgesics, including its high potency and selectivity for the mu-opioid receptor. However, this compound has some limitations, including its poor solubility and stability. Further research is needed to optimize the synthesis of this compound, elucidate its mechanism of action, and investigate its potential as a therapeutic agent for the treatment of various diseases.
Méthodes De Synthèse
2-(4-fluorophenyl)-4-(2-propoxybenzoyl)morpholine can be synthesized using a multi-step process that involves the reaction of 4-fluoroaniline with 2-propoxybenzoyl chloride to form 4-(2-propoxybenzoyl)-4-fluoroaniline. The intermediate is then reacted with morpholine in the presence of a base to obtain this compound. The synthesis of this compound has been optimized to improve the yield and purity of the final product.
Applications De Recherche Scientifique
2-(4-fluorophenyl)-4-(2-propoxybenzoyl)morpholine has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. This compound has been shown to exhibit potent analgesic, anti-inflammatory, and anti-tumor activities. This compound has also been investigated for its potential as a PET imaging agent for the detection of β-amyloid plaques in Alzheimer's disease.
Propriétés
IUPAC Name |
[2-(4-fluorophenyl)morpholin-4-yl]-(2-propoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO3/c1-2-12-24-18-6-4-3-5-17(18)20(23)22-11-13-25-19(14-22)15-7-9-16(21)10-8-15/h3-10,19H,2,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFNXLNPWPRZCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)N2CCOC(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-difluoro-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5325544.png)
![N-{[1-(1,4-dithiepan-6-yl)pyrrolidin-3-yl]methyl}methanesulfonamide](/img/structure/B5325554.png)

![1-[3-(4-isopropylphenyl)acryloyl]-1H-benzimidazole](/img/structure/B5325567.png)

![N-[2-(acetylamino)-3-(4-fluorophenyl)acryloyl]glutamic acid](/img/structure/B5325585.png)

![5-{[(2-ethoxyphenyl)amino]carbonyl}-1,3-phenylene diacetate](/img/structure/B5325610.png)
![N-[1-[(1-adamantylmethyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-fluorobenzamide](/img/structure/B5325616.png)
![2-{3-[3-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-3-oxopropyl}-5-fluoro-1H-benzimidazole](/img/structure/B5325617.png)
![methyl {2-methoxy-6-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetate](/img/structure/B5325619.png)
![N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-5-(4-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5325621.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(4-fluorophenyl)urea](/img/structure/B5325629.png)